molecular formula C19H16N4O3 B11432599 7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B11432599
M. Wt: 348.4 g/mol
InChI Key: PNOGIPHPVPAGTK-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a benzyloxyphenyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions The reaction often starts with the preparation of the benzyloxyphenyl intermediate, followed by its coupling with a triazolopyrimidine precursor

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxybenzoic acid, while reduction could produce dihydrotriazolopyrimidine derivatives.

Scientific Research Applications

7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 7-Phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
  • 7-(4-Methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Comparison: Compared to similar compounds, 7-[4-(Benzyloxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its solubility and stability.

Properties

Molecular Formula

C19H16N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C19H16N4O3/c24-18(25)16-10-17(23-19(22-16)20-12-21-23)14-6-8-15(9-7-14)26-11-13-4-2-1-3-5-13/h1-10,12,17H,11H2,(H,24,25)(H,20,21,22)

InChI Key

PNOGIPHPVPAGTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3C=C(NC4=NC=NN34)C(=O)O

Origin of Product

United States

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